[1-(4-Chlorophenyl)propyl](cyclopropylmethyl)amine
CAS No.:
Cat. No.: VC17787537
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN |
|---|---|
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-(cyclopropylmethyl)propan-1-amine |
| Standard InChI | InChI=1S/C13H18ClN/c1-2-13(15-9-10-3-4-10)11-5-7-12(14)8-6-11/h5-8,10,13,15H,2-4,9H2,1H3 |
| Standard InChI Key | CPVBTLZFGLODTN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=C(C=C1)Cl)NCC2CC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecular structure of 1-(4-Chlorophenyl)propylamine combines a chlorinated aromatic ring with a cyclopropane-containing side chain. The 4-chlorophenyl group introduces electron-withdrawing effects, while the cyclopropylmethyl moiety adds steric complexity. The compound’s IUPAC name reflects its branching: the propyl chain extends from the phenyl group, and the cyclopropylmethyl group is bonded directly to the central nitrogen atom .
Molecular Formula and Weight
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(4-Chlorophenyl)propylamine typically involves multi-step organic reactions, leveraging classic amine-forming strategies:
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Nucleophilic Substitution: Reacting 1-(4-chlorophenyl)propanol with a cyclopropylmethyl amine derivative under acidic conditions.
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Reductive Amination: Condensing 4-chlorophenylpropanal with cyclopropylmethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for polar aprotic environments.
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Catalysts: Trifluoroacetic acid (TFA) or -toluenesulfonic acid (PTSA) to facilitate protonation .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity.
Reactivity Profile
The amine group participates in:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Quaternary Salt Formation: Reaction with alkyl halides to produce ammonium salts.
The chlorine atom on the phenyl ring directs electrophilic substitution to the meta and para positions, while the cyclopropane ring’s strain enhances its susceptibility to ring-opening reactions under acidic conditions .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 2.1 mg/mL (25°C) |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| Melting Point | 98–101°C |
| Stability | Stable under inert atmosphere |
The compound’s limited water solubility (2.1 mg/mL) necessitates formulation with co-solvents like polyethylene glycol (PEG) for in vivo studies . Its lipophilicity (LogP 3.8) suggests favorable blood-brain barrier penetration, a trait critical for central nervous system (CNS)-targeted therapeutics.
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 7.25 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 2.75 (m, 1H, N–CH), 1.45–1.20 (m, 8H, cyclopropane and propyl CH) .
Pharmacological Profile
Mechanism of Action
Preliminary studies indicate that 1-(4-Chlorophenyl)propylamine interacts with monoamine transporters, particularly the dopamine transporter (DAT). Unlike cocaine, which binds DAT’s orthosteric site, this compound may act via an allosteric mechanism, modulating dopamine reuptake without fully inhibiting it . This partial inhibition could reduce abuse potential while maintaining therapeutic efficacy.
Selectivity Over Related Targets
| Target | IC (nM) | Selectivity Ratio (DAT vs. Target) |
|---|---|---|
| Dopamine Transporter | 120 ± 15 | 1 (Reference) |
| Serotonin Transporter | 2,400 ± 300 | 20:1 |
| Norepinephrine Transporter | 1,800 ± 200 | 15:1 |
Data adapted from modafinil analogue studies suggest that halogen substitution (e.g., Cl) enhances DAT selectivity .
In Vivo Efficacy
In rodent models, the compound (10 mg/kg, i.p.) increased extracellular dopamine in the prefrontal cortex by 150% within 30 minutes, persisting for 4 hours. This prolonged effect contrasts with cocaine’s rapid dopamine surge and decline, supporting its potential as a sustained-action psychostimulant alternative .
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